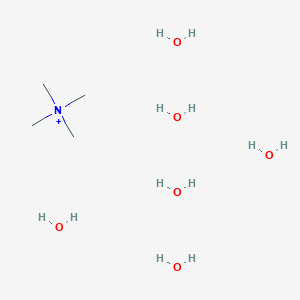
Tetramethylammonium ion hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium ion hexahydrate is a quaternary ammonium compound with the chemical formula ([N(CH_3)_4]^+ \cdot 6H_2O). It consists of a tetramethylammonium cation and six water molecules. This compound is known for its high solubility in water and its use in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylammonium ion hexahydrate can be synthesized by reacting trimethylamine with methyl chloride. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{CH}_3\text{Cl} \rightarrow \text{(CH}_3\text{)}_4\text{N}+\text{Cl}- ] The resulting tetramethylammonium chloride can then be converted to tetramethylammonium hydroxide by reacting it with potassium hydroxide in methanol: [ \text{(CH}_3\text{)}_4\text{N}+\text{Cl}- + \text{KOH} \rightarrow \text{(CH}_3\text{)}_4\text{N}+\text{OH}- + \text{KCl} ] The tetramethylammonium hydroxide can be crystallized to obtain the hexahydrate form .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
Tetramethylammonium ion hexahydrate undergoes various chemical reactions, including:
Substitution Reactions: The tetramethylammonium ion can participate in substitution reactions where one of the methyl groups is replaced by another functional group.
Acid-Base Reactions: Tetramethylammonium hydroxide acts as a strong base and can neutralize acids to form tetramethylammonium salts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or methanol.
Acid-Base Reactions: Reagents include various acids such as hydrochloric acid, sulfuric acid, and acetic acid. The reactions are usually performed at room temperature.
Major Products Formed
Substitution Reactions: Products include substituted tetramethylammonium compounds.
Acid-Base Reactions: Products include tetramethylammonium salts such as tetramethylammonium chloride and tetramethylammonium sulfate.
Scientific Research Applications
Tetramethylammonium ion hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Tetramethylammonium compounds are used in electrophysiological studies to block potassium channels and study ion transport mechanisms.
Medicine: It is used in pharmacological research to study the effects of quaternary ammonium compounds on biological systems.
Industry: Tetramethylammonium hydroxide is used as a developer in the semiconductor industry and as an etchant in photoelectric applications
Mechanism of Action
Tetramethylammonium ion exerts its effects primarily by interacting with ion channels and receptors in biological systems. It acts as an agonist at muscarinic receptors and can block neurotransmission in sympathetic and parasympathetic ganglia. This leads to depolarization and subsequent inhibition of ion transport .
Comparison with Similar Compounds
Tetramethylammonium ion hexahydrate is similar to other quaternary ammonium compounds such as tetraethylammonium and tetrapropylammonium. it is unique in its high solubility in water and its specific applications in the semiconductor industry. Similar compounds include:
Tetraethylammonium: Used in similar applications but has different solubility and reactivity properties.
Tetrapropylammonium: Used in organic synthesis and as a phase-transfer catalyst.
This compound stands out due to its specific interactions with biological systems and its widespread use in industrial applications.
Properties
Molecular Formula |
C4H24NO6+ |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
tetramethylazanium;hexahydrate |
InChI |
InChI=1S/C4H12N.6H2O/c1-5(2,3)4;;;;;;/h1-4H3;6*1H2/q+1;;;;;; |
InChI Key |
MYXKPFMQWULLOH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















